1-Hydroxybenzotriazole
Overview
Description
1-Hydroxybenzotriazole is a coupling reagent used to synthesize amides by the condensation reaction between the activated ester/acid and the amino group of protected amino acids . It is also used as a racemization suppressor during peptide synthesis .
Synthesis Analysis
1-Hydroxybenzotriazole (HOBt) plays a significant role in reducing the racemization during peptide synthesis . The conjugate addition of HOBt to E-vinylogous γ-amino acids mediated by the HBTU is moderately diastereoselective . The reaction results in novel β-benzotriazole N-oxide (β-BtO) substituted γ-amino acids .Molecular Structure Analysis
The molecular formula of 1-Hydroxybenzotriazole is C6H5N3O . It has a molecular weight of 135.12 g/mol . The IUPAC name is 1-hydroxybenzotriazole .Chemical Reactions Analysis
1-Hydroxybenzotriazole (HOBt) plays a significant role in reducing the racemization during peptide synthesis . It is used as a coupling additive . The conjugate addition of HOBt to E-vinylogous γ-amino acids mediated by the HBTU is moderately diastereoselective .Physical And Chemical Properties Analysis
1-Hydroxybenzotriazole is a white crystalline powder . It has a molecular weight of 135.12 g/mol . The density is 1 g/cm3 . The melting point is 156-159°C , and the boiling point is 149-150°C . The solubility is 4.201g/L at 29℃ .Scientific Research Applications
Oligosaccharide Synthesis : HOBt can be used in the synthesis of nucleofuges, particularly in the context of oligosaccharide synthesis (Neralkar, Mishra, & Hotha, 2017).
Ester Hydrolysis Catalyst : It shows potential as a catalyst for ester hydrolysis reactions, where its activity can be enhanced by lowering its pK(a) and fep values (Kumar, Ganguly, & Bhattacharya, 2004).
Corrosion Inhibition : HOBt is effective in inhibiting copper corrosion in sulphate solutions. This inhibition is more pronounced in neutral solutions and involves the formation of complex polymers on the copper surface at high pH levels (Youda, Nishihara, & Aramaki, 1988).
Explosive Properties : In specific conditions, HOBt exhibits explosive properties, which is relevant for its use as a peptide coupling reagent (Wehrstedt, Wandrey, & Heitkamp, 2005).
Tautomeric Equilibria in Gas Phase : Studies involving photoelectron spectroscopy reveal that HOBt exists in the gas phase, demonstrating tautomeric equilibria in such conditions (Pfister-guillouzo et al., 1995).
Iron Corrosion Inhibition : Similar to its effect on copper, HOBt also inhibits iron corrosion in aerated acidic media, with its effectiveness varying based on the acidic environment (Babić-Samardžija & Hackerman, 2005).
Delignification of Kraft Pulp : HOBt serves as an efficient mediator in the laccase-mediated delignification process of kraft pulp, with the N-hydroxy unit playing a critical role (Sealey, Ragauskas, & Elder, 1999).
Antimycobacterial Activity : Certain derivatives of benzotriazole, including HOBt, exhibit high antimycobacterial activity, comparable to standard treatments like isoniazide (Augustynowicz-Kopeć, Zwolska, Orzeszko, & Kazimierczuk, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-hydroxybenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-9-6-4-2-1-3-5(6)7-8-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOKPJOREAFHNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40150-21-8 (hydrochloride salt), 63307-62-0 (ammonium salt) | |
Record name | 1-Hydroxybenzotriazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592952 | |
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DSSTOX Substance ID |
DTXSID3044627 | |
Record name | 1-Hydroxybenzotriazole | |
Source | EPA DSSTox | |
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Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Light yellow fine crystals with lumps; [Sigma-Aldrich MSDS] | |
Record name | 1-Hydroxybenzotriazole | |
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Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24825454 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Hydroxybenzotriazole | |
CAS RN |
2592-95-2 | |
Record name | 1-Hydroxybenzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2592-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Hydroxybenzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazole, 1-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Hydroxybenzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044627 | |
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Record name | 1-hydroxybenzotriazole | |
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Record name | 1-Hydroxybenzotriazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2T929DMG4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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